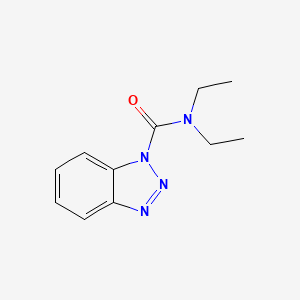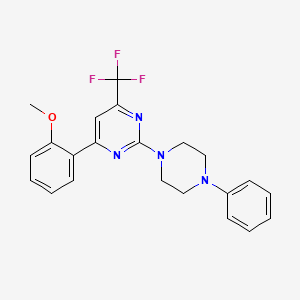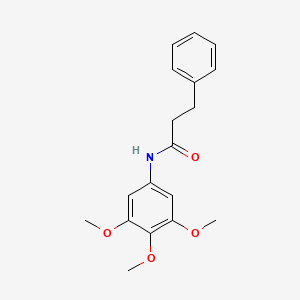
1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine, also known as Cmpd-1, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit a wide range of biological activities. In
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. In addition, 1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and glycogen synthase kinase-3β (GSK-3β). These enzymes are involved in various cellular processes, and their inhibition has been linked to the treatment of several diseases.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is not fully understood, but it is believed to involve the inhibition of COX-2 and GSK-3β. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Inhibition of COX-2 by 1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been shown to reduce inflammation in various animal models. GSK-3β is an enzyme that is involved in the regulation of several cellular processes, including cell proliferation and apoptosis. Inhibition of GSK-3β by 1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been linked to the anti-tumor and anti-cancer activities of this compound.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been shown to exhibit several biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, induce apoptosis, and inhibit angiogenesis. In addition, 1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been shown to improve cognitive function in animal models of Alzheimer's disease. These effects are believed to be mediated by the inhibition of COX-2 and GSK-3β.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied and has been found to exhibit reproducible biological activities. In addition, 1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been shown to be relatively stable and can be stored for long periods of time. However, there are also limitations to using 1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine in lab experiments. It has been reported to have poor solubility in water, which can limit its use in certain assays. In addition, the mechanism of action of 1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
For the study of 1-(4-chlorophenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine include further investigation of its mechanism of action and exploration of its potential as a therapeutic agent in other diseases.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c21-16-6-8-17(9-7-16)25-20(22)19(15-4-2-1-3-5-15)18(23-25)14-24-10-12-26-13-11-24/h1-9H,10-14,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEJBPVBKKXVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN(C(=C2C3=CC=CC=C3)N)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4395446.png)

![N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4395462.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4395468.png)

![N-1,3-benzodioxol-5-yl-1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4395485.png)

![N-(2-ethoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4395500.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]-4-(propionylamino)benzamide](/img/structure/B4395501.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4395516.png)
![tert-butyl ({5-[(2-methyl-2-propen-1-yl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)carbamate](/img/structure/B4395521.png)
![methyl 3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4395523.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4395535.png)